Predicted Lipophilicity Enhancement: 8-Fluoro-3-methylisoquinolin-5-amine vs. 3-Methylisoquinolin-5-amine (Non-Fluorinated Direct Analog)
The non-fluorinated direct analog 3-methylisoquinolin-5-amine (CAS 54410-17-2) has an experimentally determined LogP of 2.71 . Introduction of a fluorine atom at the 8-position contributes an established Hansch π-value of +0.14 for aromatic fluorine substitution [1], yielding a predicted LogP of approximately 2.85 for 8-fluoro-3-methylisoquinolin-5-amine. This ΔLogP of +0.14 corresponds to a ~1.4-fold increase in the octanol–water partition coefficient, consistent with the well-characterised lipophilicity-enhancing effect of aryl fluorination in heterocyclic systems [2]. For reference, 5-aminoisoquinoline (the unsubstituted parent scaffold) has an ALOGPS LogP of 1.27, meaning the combined 3-methyl + 8-fluoro substitution pattern yields a ΔLogP of approximately +1.58 relative to the core scaffold [3].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.85 (3-methylisoquinolin-5-amine LogP 2.71 + Hansch π +0.14 for 8-F) |
| Comparator Or Baseline | 3-Methylisoquinolin-5-amine (CAS 54410-17-2): experimental LogP = 2.71 (ChemSrc); 5-Aminoisoquinoline (CAS 1125-60-6): ALOGPS LogP = 1.27 (DrugBank) |
| Quantified Difference | ΔLogP +0.14 vs. 3-methyl analog; ΔLogP +1.58 vs. unsubstituted 5-aminoisoquinoline |
| Conditions | Predicted using Hansch π-method for aromatic fluorine (+0.14); comparator LogP values from ChemSrc experimental data and DrugBank ALOGPS |
Why This Matters
A LogP of ~2.85 places the compound in an optimal range for passive membrane permeability while avoiding excessive lipophilicity (LogP >5) associated with poor solubility and promiscuous off-target binding, making it a superior starting point for lead optimisation compared to both the less lipophilic non-fluorinated analog and the more polar unsubstituted scaffold.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Aromatic F π = +0.14. View Source
- [2] Nenajdenko, V. (Ed.). Fluorine in Heterocyclic Chemistry Volume 2. Springer, 2014, pp. 181–210. Effects of fluorine incorporation on molecular properties of isoquinolines. View Source
- [3] DrugBank. 5-Aminoisoquinoline (DB04605): ALOGPS LogP = 1.27. URL: https://go.drugbank.com/drugs/DB04605 View Source
